molecular formula C17H14Cl2N2O2S B2970393 2-(2,4-dichlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide CAS No. 912766-49-5

2-(2,4-dichlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B2970393
CAS RN: 912766-49-5
M. Wt: 381.27
InChI Key: LQGUYIQOBGMBLZ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, also known as DMTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of 2-(4-aminophenyl)benzothiazole, including compounds similar to 2-(2,4-dichlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide. These compounds were evaluated for antitumor activity against human tumor cell lines, highlighting the potential use of such compounds in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) focused on benzothiazolinone acetamide analogs, examining their photochemical and thermochemical properties. These compounds, including variants of this compound, were found to be effective as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies (Mary et al., 2020).

Anticonvulsant Activity

El Kayal et al. (2022) synthesized derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, evaluating their affinity to GABAergic biotargets and anticonvulsant activity. This research suggests the relevance of such compounds in the development of new anticonvulsant drugs (El Kayal et al., 2022).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S/c1-9-3-4-10(2)16-15(9)21-17(24-16)20-14(22)8-23-13-6-5-11(18)7-12(13)19/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGUYIQOBGMBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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